molecular formula C21H19FN4O5S B15006997 Ethyl 4-{4-(2-amino-2-oxoethyl)-3-[(3-fluorobenzoyl)amino]-5-oxo-2-thioxoimidazolidin-1-yl}benzoate

Ethyl 4-{4-(2-amino-2-oxoethyl)-3-[(3-fluorobenzoyl)amino]-5-oxo-2-thioxoimidazolidin-1-yl}benzoate

Cat. No.: B15006997
M. Wt: 458.5 g/mol
InChI Key: HJXZIFZYUGQBGN-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a benzoate group, a fluorobenzamido group, and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[4-(CARBAMOYLMETHYL)-3-(3-FLUOROBENZAMIDO)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Imidazolidinone Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring.

    Introduction of the Fluorobenzamido Group: This step involves the reaction of the imidazolidinone intermediate with a fluorobenzoyl chloride in the presence of a base to form the fluorobenzamido group.

    Formation of the Benzoate Ester: The final step involves the esterification of the intermediate with ethyl benzoate under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of ETHYL 4-[4-(CARBAMOYLMETHYL)-3-(3-FLUOROBENZAMIDO)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[4-(CARBAMOYLMETHYL)-3-(3-FLUOROBENZAMIDO)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorobenzamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols.

Scientific Research Applications

ETHYL 4-[4-(CARBAMOYLMETHYL)-3-(3-FLUOROBENZAMIDO)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of ETHYL 4-[4-(CARBAMOYLMETHYL)-3-(3-FLUOROBENZAMIDO)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

ETHYL 4-[4-(CARBAMOYLMETHYL)-3-(3-FLUOROBENZAMIDO)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE can be compared with other similar compounds, such as:

    ETHYL 4-(DIETHYLAMINO)-CARBANILATE: This compound has a similar benzoate ester structure but different functional groups.

    ETHYL 3-(TRIFLUOROMETHYL)CARBANILATE: This compound also contains a benzoate ester but has a trifluoromethyl group instead of a fluorobenzamido group.

Properties

Molecular Formula

C21H19FN4O5S

Molecular Weight

458.5 g/mol

IUPAC Name

ethyl 4-[4-(2-amino-2-oxoethyl)-3-[(3-fluorobenzoyl)amino]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C21H19FN4O5S/c1-2-31-20(30)12-6-8-15(9-7-12)25-19(29)16(11-17(23)27)26(21(25)32)24-18(28)13-4-3-5-14(22)10-13/h3-10,16H,2,11H2,1H3,(H2,23,27)(H,24,28)

InChI Key

HJXZIFZYUGQBGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)NC(=O)C3=CC(=CC=C3)F)CC(=O)N

Origin of Product

United States

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